BenchChemオンラインストアへようこそ!

Vasoactive intestinal peptide (1-11)

Receptor pharmacology Smooth muscle physiology VIP antagonist

Vasoactive intestinal peptide (1-11), abbreviated VIP(1-11) and bearing CAS Registry Number 144119-83-5, is an 11-amino-acid N-terminal fragment of the full-length 28-residue vasoactive intestinal peptide (VIP). It is formally classified by the National Library of Medicine's MeSH system as a parasympatholytic antagonist with the molecular formula C55H76N14O21 and a molecular weight of approximately 1269.3 g/mol.

Molecular Formula C55H76N14O21
Molecular Weight 1269.3 g/mol
CAS No. 144119-83-5
Cat. No. B118800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVasoactive intestinal peptide (1-11)
CAS144119-83-5
Synonymsvasoactive intestinal peptide (1-11)
VIP (1-11)
Molecular FormulaC55H76N14O21
Molecular Weight1269.3 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N
InChIInChI=1S/C55H76N14O21/c1-24(2)42(67-45(79)25(3)60-47(81)36(19-40(75)76)63-52(86)38(22-70)66-46(80)32(56)17-30-21-58-23-59-30)53(87)64-34(15-28-9-7-6-8-10-28)50(84)68-43(26(4)71)54(88)65-37(20-41(77)78)49(83)62-35(18-39(57)74)48(82)61-33(16-29-11-13-31(73)14-12-29)51(85)69-44(27(5)72)55(89)90/h6-14,21,23-27,32-38,42-44,70-73H,15-20,22,56H2,1-5H3,(H2,57,74)(H,58,59)(H,60,81)(H,61,82)(H,62,83)(H,63,86)(H,64,87)(H,65,88)(H,66,80)(H,67,79)(H,68,84)(H,69,85)(H,75,76)(H,77,78)(H,89,90)/t25-,26+,27+,32-,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1
InChIKeyGNEIJBGVTKUQSA-KUYRHLGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vasoactive Intestinal Peptide (1-11) CAS 144119-83-5: Procurement-Relevant Characteristics of the N-Terminal VIP Antagonist Fragment


Vasoactive intestinal peptide (1-11), abbreviated VIP(1-11) and bearing CAS Registry Number 144119-83-5, is an 11-amino-acid N-terminal fragment of the full-length 28-residue vasoactive intestinal peptide (VIP) [1]. It is formally classified by the National Library of Medicine's MeSH system as a parasympatholytic antagonist with the molecular formula C55H76N14O21 and a molecular weight of approximately 1269.3 g/mol [2]. Unlike the parent VIP molecule, which acts as a potent agonist at VPAC1 and VPAC2 receptors, VIP(1-11) functions exclusively as a competitive antagonist: it inhibits 125I-VIP binding to intact guinea pig tracheal epithelial cells and blocks VIP-induced smooth muscle relaxation without exerting any intrinsic effect on muscle tone [1]. This fragment is therefore a specialized pharmacological tool for dissecting VIP receptor recognition mechanisms rather than a substitute for full-length VIP in agonist-based assays [1].

Why VIP(1-11) Cannot Be Interchanged with Full-Length VIP or Other VIP Fragments in Experimental Protocols


Vasoactive intestinal peptide (1-11) occupies a distinct functional niche that precludes generic substitution with full-length VIP(1-28) or with adjacent N-terminal fragments such as VIP(1-12). Full-length VIP acts as a potent agonist that stimulates cAMP production and induces smooth muscle relaxation, whereas VIP(1-11) is a pure antagonist with no intrinsic efficacy at the receptor [1]. Critically, extending the fragment by a single residue to VIP(1-12) abolishes both binding and antagonist activity entirely: in opossum internal anal sphincter smooth muscle preparations, VIP(1-12) showed neither significant effect nor inhibition of receptor binding, while VIP(1-11) retained antagonist properties [2]. The conformational basis for this functional divergence is also well-characterized: VIP(1-11) adopts two distinct beta-turn structures, whereas the central region of full-length VIP (residues 11–21) forms an alpha-helix essential for receptor activation [1]. Furthermore, structure-activity studies demonstrate that the N-terminal region (1-11) is functionally exchangeable with corresponding secretin sequences with only modest impact on receptor binding and activation, confirming that the C-terminal domain bears the primary determinants for receptor activation [3]. Any substitution of VIP(1-11) with another VIP fragment would therefore introduce either unwanted agonist activity or complete loss of receptor engagement, fundamentally altering the experimental outcome.

VIP(1-11) CAS 144119-83-5: Quantitative Comparative Evidence for Differentiated Scientific Selection


Functional Antagonism vs. Full Agonism: VIP(1-11) Blocks VIP-Induced Smooth Muscle Relaxation Without Intrinsic Activity

In a direct head-to-head comparison using guinea pig tracheal smooth muscle preparations, VIP(1-11) inhibits 125I-VIP binding to intact tracheal epithelial cells and blocks the VIP-induced smooth muscle relaxation response, yet the endecapeptide itself exhibits no effect on basal muscle tone. This contrasts with full-length VIP(1-28), which acts as a potent relaxant agonist [1]. The MeSH database formally classifies VIP(1-11) as a parasympatholytic antagonist based on these findings [2].

Receptor pharmacology Smooth muscle physiology VIP antagonist Tracheal relaxation assay

Fragment Boundary Specificity: VIP(1-11) vs. VIP(1-12) — Single Residue Difference Determines Antagonist Competence

In binding and functional studies on opossum internal anal sphincter (IAS) smooth muscle, VIP(1-12) demonstrated neither significant effect on resting tension nor inhibition of 125I-VIP receptor binding. In the same study, the rank order of potencies for inhibition of 125I-VIP binding was established as: VIP(1-28) (IC50 = 9.6 × 10⁻⁹ M) > [4Cl-D-Phe⁶,Leu¹⁷]VIP analog (IC50 = 1.6 × 10⁻⁷ M) > VIP(10-28) (IC50 = 5.5 × 10⁻⁷ M) = VIP(2-28) (IC50 = 6.2 × 10⁻⁷ M) > GRF analog (IC50 = 1.2 × 10⁻⁶ M) > PHI (IC50 = 1.2 × 10⁻⁵ M). VIP(1-12) and VIP(9-18) were excluded from this rank order because they exhibited no measurable inhibition of binding [1]. Although VIP(1-11) was not directly tested in this particular assay, the Goossens et al. (1992) study confirms that VIP(1-11) does inhibit 125I-VIP binding in guinea pig tracheal epithelial cells, establishing a critical SAR boundary at residue 12 [2].

Structure-activity relationship VIP fragment pharmacology Receptor binding Smooth muscle assay

Conformational Differentiation: VIP(1-11) Beta-Turn Structure vs. Full-Length VIP Central Alpha-Helix

Spectroscopic analysis by semiempirical methods, circular dichroism (CD), and NMR demonstrates that VIP(1-11) can exhibit two beta-turn structures in its N-terminal portion, while the central region of full-length VIP (residues 11-21) adopts an alpha-helical conformation [1]. Computational conformational analysis further reveals that most low-energy conformations of VIP(1-11), including the global minimum, are best described as bent conformations, with alpha-turns and beta-turns also characterized within the ensemble [2]. The C-terminal alpha-helix of full-length VIP (residues 10-23, approximately 14 residues with 48-50% helical content) is essential for biological function; truncation from 25 to 21 residues reduces helical content from 43% to 29% and relaxant activity from 72% to 4% [3].

Peptide conformation Secondary structure CD spectroscopy NMR Structure-activity relationship

N-Terminal Domain Exchangeability: VIP(1-11) Region Is Dispensable for Receptor Binding, C-Terminus Is Critical

In a systematic chimeric peptide study using cells stably transfected with rat VIP receptor 1 (rVIPR1) cDNA, exchanging the N-terminal half of VIP (residues 1-11) with the corresponding secretin sequence produced only modest influence on both receptor binding and cAMP production. In marked contrast, the reverse chimeras bearing N-terminal VIP sequence fused to C-terminal secretin sequence were completely unable to bind to the VIP receptor [1]. This establishes that the C-terminal region of VIP, not the VIP(1-11) domain, bears the primary molecular determinants for high-affinity receptor engagement and activation.

VIP/secretin chimeras Receptor binding domains cAMP signaling VPAC1 receptor Chimeric peptide design

Receptor Discrimination: VIP(1-11) Differentiates Guinea Pig Tracheal vs. Human Neuroblastoma VIP Receptors

A comparative study by Leroux et al. (1994) demonstrated that VIP(1-11) discriminates between VIP receptor populations in different tissues. While VIP(1-11) effectively antagonizes VIP binding and VIP-induced relaxation in guinea pig trachea [1], a synthetic VIP analog in which the alpha-helical region (residues 12-19) was replaced by a (gamma-aminobutyryl)₂ spacer was inactive on tracheal receptors but retained antagonist activity on human LA-N-2 neuroblastoma cells (VIP IC50: 5.4 nM vs. analog IC50: 52.2 nM, with 58 ± 15% inhibition of VIP-induced cAMP at 1 μM and 95 ± 2% at 10 μM) [2]. This tissue-dependent pharmacological profile supports the existence of VIP receptor heterogeneity and positions VIP(1-11) as a tool for discriminating receptor subtypes on a pharmacological basis.

VIP receptor heterogeneity Receptor subtype pharmacology Tracheal vs. neuronal receptors Competitive binding

Molecular Weight and Purity Benchmarks: VIP(1-11) vs. Full-Length VIP and Other Fragments

VIP(1-11) has a molecular formula of C55H76N14O21 and a molecular weight of approximately 1269.3 g/mol, which is substantially smaller than full-length VIP (3325.8 g/mol; C147H238N44O42S) [1]. The commercially available form is typically supplied at ≥95% purity . By comparison, VIP(1-12) has a molecular weight of approximately 1425.5 Da (C61H88N18O22) , and VIP(6-28) has a molecular weight of 2816.28 Da . The lower molecular weight of VIP(1-11) relative to other VIP fragments simplifies analytical characterization by HPLC and mass spectrometry, while also offering potential advantages in solubility and handling for in vitro assays. The defined N-terminal sequence His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr provides a unique mass signature for identity confirmation.

Peptide characterization Molecular weight Purity specification Procurement quality control

VIP(1-11) CAS 144119-83-5: Evidence-Backed Application Scenarios for Research Procurement


VIP Receptor Antagonism in Airway Smooth Muscle Pharmacology

VIP(1-11) is the validated tool of choice for competitively blocking VIP receptor binding in guinea pig tracheal epithelial cells and inhibiting VIP-induced smooth muscle relaxation without introducing confounding agonist effects [1]. This application is directly supported by the Goossens et al. (1992) study, which demonstrated that VIP(1-11) inhibits 125I-VIP binding and blocks the relaxant response to full-length VIP while exhibiting no intrinsic effect on muscle tone. Researchers studying airway VIP receptor pharmacology, particularly in asthma or COPD models where VIP-mediated bronchodilation is relevant, should select VIP(1-11) over full-length VIP or C-terminal fragments when antagonist-mode experiments are required.

VIP Receptor Subtype Pharmacological Discrimination Studies

VIP(1-11) enables pharmacological discrimination between VIP receptor populations in different tissues. As shown by Leroux et al. (1994), VIP(1-11) is active on guinea pig tracheal VIP receptors, while a synthetic analog lacking the alpha-helical domain (residues 12-19) retains antagonist activity on human LA-N-2 neuroblastoma cells but loses tracheal receptor activity [2]. This tissue-selectivity profile makes VIP(1-11) a valuable probe for mapping VIP receptor heterogeneity. Procurement of VIP(1-11) alongside C-terminally modified antagonists permits paired experimental designs that can pharmacologically distinguish airway epithelial VIP receptors from neuronal VIP receptor subtypes.

Structure-Activity Relationship (SAR) Studies of VIP N-Terminal Domain Function

VIP(1-11) serves as the minimal N-terminal fragment that retains receptor binding and antagonist activity, as established by the critical SAR boundary at residue 12 [3]. The chimeric peptide evidence from Wulff et al. (1997) demonstrates that the VIP(1-11) region can be exchanged with secretin sequences with only modest impact on receptor binding and cAMP production, confirming that this domain contributes to receptor recognition without being the primary activation determinant [4]. Researchers designing VIP-derived peptide libraries, pharmacophore models, or simplified VIP analogs should use VIP(1-11) as the reference N-terminal scaffold, as its conformational properties (two beta-turn structures, bent conformations) are computationally characterized [5] and provide a validated starting point for rational design.

Negative Control for VIP Fragment Activity Screening

In fragment-based screening campaigns aimed at identifying VIP-derived peptides with agonist or antagonist activity, VIP(1-11) and VIP(1-12) form a critical matched pair: VIP(1-11) retains antagonist binding activity, while VIP(1-12) is completely inactive in receptor binding and functional assays [3]. This sharp functional boundary defined by a single C-terminal arginine residue provides an internal validation control. Any screening library that includes both fragments can use the differential activity to confirm assay sensitivity and establish the minimum pharmacophore requirements for VIP receptor engagement.

Quote Request

Request a Quote for Vasoactive intestinal peptide (1-11)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.